The compound N-pyridin-3-ylcyclopropanecarboxamide and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for their roles as agonists, inhibitors, and modulators of various biological targets, which could be beneficial in treating a range of conditions including cognitive deficits, allergies, bacterial infections, inflammation, and hormonal imbalances.
The alpha7 nAChR agonists, such as the one described in the first paper, have shown promise in addressing cognitive deficits associated with schizophrenia. The compound's ability to enhance cognitive performance in animal models suggests potential applications in developing treatments for schizophrenia and other cognitive disorders1.
The carboxamide-pyridine N-oxide heterosynthon has been utilized in crystal engineering to create cocrystals of barbiturate drugs, which could lead to the development of new pharmaceutical formulations with improved properties2.
N-tetrazolylpyridinecarboxamides have been evaluated for their antiallergic activity, with certain derivatives demonstrating good oral activity and low toxicity, indicating their potential use as antiallergic agents3.
Newly synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids have been characterized for their antibacterial, anti-inflammatory, and antioxidant activities. These compounds offer a promising avenue for the development of new treatments for bacterial infections and inflammatory conditions4.
N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which could be beneficial in treating conditions related to the overproduction of aldosterone, such as hypertension and heart failure5.
Compounds like N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been synthesized as dual serotonin and noradrenaline monoamine reuptake inhibitors, showing potential as new treatments for mood disorders and other psychiatric conditions6.
A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation, which could lead to new therapies for managing cholesterol levels and preventing cardiovascular diseases7.
The synthesis of N-(Pyridin-3-yl)cyclopropanecarboxamide typically involves several key steps:
This method provides a reliable pathway for synthesizing the compound with good yields.
The molecular structure of N-(Pyridin-3-yl)cyclopropanecarboxamide can be analyzed through various spectroscopic methods:
The chemical structure features a cyclopropane ring attached to a carboxamide group, with a pyridine ring substituent that influences its chemical reactivity and biological activity.
N-(Pyridin-3-yl)cyclopropanecarboxamide participates in various chemical reactions:
These reactions highlight the versatility of N-(Pyridin-3-yl)cyclopropanecarboxamide in synthetic organic chemistry.
The mechanism of action for N-(Pyridin-3-yl)cyclopropanecarboxamide primarily involves its interaction with biological targets such as enzymes or receptors. It is believed to modulate enzyme activity by binding to active or allosteric sites, thereby influencing metabolic pathways. For instance, studies have indicated its potential as an inhibitor of nicotinamide phosphoribosyltransferase, which plays a crucial role in cellular metabolism.
The physical and chemical properties of N-(Pyridin-3-yl)cyclopropanecarboxamide are essential for understanding its behavior in various applications:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
These properties influence its application in research and industry, particularly in drug development.
N-(Pyridin-3-yl)cyclopropanecarboxamide has several scientific applications:
These applications demonstrate the compound's significance across multiple scientific disciplines.
The core structure of N-(pyridin-3-yl)cyclopropanecarboxamide integrates a planar pyridine ring with a strained cyclopropane system, connected by an amide linker. This arrangement creates distinct geometric and electronic features critical to biological activity. Density functional theory (DFT) calculations reveal that the amide bond adopts a near-planar conformation (ω ≈ 180°), facilitating conjugation between the cyclopropane carbonyl and the pyridinyl nitrogen’s lone pair. This planarity maximizes resonance stabilization, lowering the amide N–H bond dissociation energy by ~15 kcal/mol compared to non-conjugated analogues [3] [5].
The cyclopropane ring exhibits significant ring strain (estimated strain energy: 27.5 kcal/mol), which distorts its C–C–C bond angles to ~60° versus the ideal tetrahedral angle. This distortion polarizes the C=O bond of the adjacent carboxamide group, increasing its electrophilicity. Natural bond orbital (NBO) analysis confirms heightened electron density at the pyridinyl N1 atom (Mulliken charge: -0.42 e), enabling protonation or coordination with metalloenzymes. Substituents at the pyridine C4/C6 positions further modulate this electronic landscape: electron-withdrawing groups (e.g., –CF₃) reduce pyridine basicity (predicted pKₐ shift: Δ = -1.8), while electron-donating groups (e.g., –OCH₃) enhance nucleophilicity at the carboxamide oxygen [5] .
Table 1: Computed Geometric and Electronic Parameters of Key Derivatives
Derivative | Amide Torsion Angle (°) | Cyclopropane C–C–C Angle (°) | Pyridinyl N1 Charge (e) | C=O Bond Order (Wiberg Index) |
---|---|---|---|---|
Unsubstituted | 178.2 | 59.8 | -0.42 | 1.87 |
4-(Trifluoromethyl)pyridinyl | 179.1 | 60.2 | -0.38 | 1.91 |
6-Methoxypyridinyl | 176.5 | 59.6 | -0.47 | 1.82 |
trans-2-Phenylcyclopropyl* | 172.4 | 59.3/61.1† | -0.41 | 1.79 |
*trans configuration at cyclopropane; †Angles at substituted vs. unsubstituted carbons [3] [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra in DMSO-d₆ reveal diagnostic signals: the cyclopropane methine protons (Hₐ) appear as distinct multiplets at δ 1.45–1.52 ppm (Hₐ) and δ 1.65–1.73 ppm (H_b), while the carboxamide N–H resonates as a broad singlet at δ 10.85–11.20 ppm. Pyridinyl protons display characteristic splitting: H2 (δ 8.25–8.30, dd), H4 (δ 7.75–7.85, d), H5 (δ 7.30–7.40, dd), and H6 (δ 8.60–8.70, d). ¹³C NMR confirms the carboxamide carbonyl at δ 172.5–174.0 ppm and cyclopropane carbons at δ 7.8–8.5 ppm (CH) and δ 15.2–16.0 ppm (CH₂). Nuclear Overhauser effect spectroscopy (NOESY) correlations between the amide N–H and pyridinyl H2/H6 protons verify spatial proximity, supporting the preferred s-trans amide conformation [5].
Fourier-Transform Infrared (FT-IR) Spectroscopy: Strong carbonyl stretching vibrations (νC=O) appear at 1645–1665 cm⁻¹, lower than typical aliphatic amides (1680–1700 cm⁻¹) due to conjugation with the pyridine ring. N–H stretching occurs as a broad band at 3250–3320 cm⁻¹. The cyclopropane ring exhibits unique C–H deformation modes at 980–1010 cm⁻¹ and 1250–1280 cm⁻¹, absent in acyclic analogues. For 6-substituted derivatives, electron-donating groups shift νC=O to ~1640 cm⁻¹, while electron-withdrawing groups increase it to ~1670 cm⁻¹ .
Mass Spectrometry (MS): Electron ionization (EI-MS) fragments exhibit key cleavage pathways:
Table 2: Characteristic Spectroscopic Signatures of Core Structure
Technique | Key Signal | Chemical Shift/Range | Structural Assignment |
---|---|---|---|
¹H NMR | Singlet | δ 10.85–11.20 ppm | Carboxamide N–H |
Multiplet | δ 1.45–1.52 ppm | Cyclopropane Hₐ (methine) | |
Multiplet | δ 1.65–1.73 ppm | Cyclopropane H_b (methylene) | |
¹³C NMR | Carbonyl Carbon | δ 172.5–174.0 ppm | C=O |
Methylene Carbon | δ 7.8–8.5 ppm | Cyclopropane CH | |
FT-IR | Stretching Vibration | 1645–1665 cm⁻¹ | νC=O (conjugated amide) |
Deformation Mode | 980–1010 cm⁻¹ | Cyclopropane ring δC–H | |
MS | Fragment Ion | m/z 55 | C₃H₅CO⁺ (cyclopropanecarbonyl) |
X-ray diffraction analyses provide atomic-resolution insights into conformational preferences and intermolecular interactions. The unsubstituted N-(pyridin-3-yl)cyclopropanecarboxamide crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 5.42 Å, b = 12.87 Å, c = 14.16 Å, β = 98.4°. The amide linker adopts an s-trans conformation (τN–C(=O)–Cpy–Cpy ≈ 175°), stabilized by an intramolecular N–H···N hydrogen bond between the carboxamide proton and pyridinyl N1 (d = 2.12 Å, ∠ = 152°). The cyclopropane ring is oriented nearly perpendicular to the amide plane (θ = 85°–88°), minimizing steric clash [7] .
In protein-bound states, such as the Enterovirus D68 3C protease complex (PDB: 7GOQ), the cyclopropanecarboxamide group engages in critical hydrogen bonding: the carbonyl oxygen accepts H-bonds from catalytic His40 (d = 2.89 Å) and backbone amides, while the N–H donates to Asp145 (d = 2.95 Å). The cyclopropane’s ring strain forces a puckered conformation, displacing adjacent residues (e.g., Leu127) by 1.8 Å compared to unstrained inhibitors. Molecular dynamics simulations (100 ns) reveal limited amide bond rotation (barrier: ~12 kcal/mol) but significant cyclopropane libration (±15°), enabling adaptive binding in enzyme pockets [7] [3].
Table 3: Crystallographic Data for Representative Complexes
Structure (PDB/Reference) | Space Group | Key Interactions | Amide Conformation | Cyclopropane Orientation (°) |
---|---|---|---|---|
Free Ligand | P2₁/c | Intramolecular N–H···N (d = 2.12 Å) | s-trans | 85° |
Enterovirus 3C Protease (7GOQ) [7] | P6₃ | Ligand O=C–H···N His40 (d = 2.89 Å); N–H–O=C Asp145 | s-trans | 78° |
GSK-3β Model | N/A* | Ligand C=O–H···N Lys85; Pyridinyl N–H···O Asp133 | s-cis* | 82° |
Computational model; *Rare conformation stabilized by active-site electrostatics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3